molecular formula C20H24ClN3S B584695 4-Chloro Perazine Dihydrochloride CAS No. 1346602-34-3

4-Chloro Perazine Dihydrochloride

Cat. No.: B584695
CAS No.: 1346602-34-3
M. Wt: 373.943
InChI Key: FRPMPGQTRXUECE-UHFFFAOYSA-N
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Description

4-Chloro Perazine Dihydrochloride is a chemical compound with the molecular formula C₂₀H₂₆Cl₃N₃S and a molecular weight of 446.86 g/mol . It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Perazine Dihydrochloride typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of 4-chloro-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro Perazine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro Perazine Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro Perazine Dihydrochloride involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps in modulating neurotransmitter activity. This action is similar to other phenothiazine derivatives, which are known for their antipsychotic effects .

Properties

IUPAC Name

4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPMPGQTRXUECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-34-3
Record name 4-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-10-(3-(4-METHYLPIPERAZIN-1-YL)PROPYL)-10H-PHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN3MW1E2YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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